cis-3-Methoxycyclohexanol
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Overview
Description
cis-3-Methoxycyclohexanol: is a colorless organic compound with a distinctive scent reminiscent of wood and lavender. It is widely used in the fragrance and flavor industry as a raw material for perfumes, cosmetics, and food products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrogenation of 3-Methoxyphenol: One common method involves the hydrogenation of 3-methoxyphenol in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and moderate temperature conditions.
Reduction of 3-Methoxycyclohexanone: Another method involves the reduction of 3-methoxycyclohexanone using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction is usually performed in an inert solvent like tetrahydrofuran or ethanol.
Industrial Production Methods: : Industrial production of cis-3-Methoxycyclohexanol often involves the catalytic hydrogenation of 3-methoxyphenol due to its efficiency and scalability. The process is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: cis-3-Methoxycyclohexanol can undergo oxidation reactions to form 3-methoxycyclohexanone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form 3-methoxycyclohexane using strong reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: 3-Methoxycyclohexanone
Reduction: 3-Methoxycyclohexane
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of stereochemistry and reaction mechanisms.
Biology
- Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine
- Explored for its potential use in drug development due to its unique chemical structure.
Industry
Mechanism of Action
The mechanism by which cis-3-Methoxycyclohexanol exerts its effects is primarily through its interactions with various molecular targets. In biological systems, it may interact with enzymes and receptors, altering their activity and leading to various physiological effects. The exact pathways involved are still under investigation, but it is believed to modulate cellular processes through its chemical structure .
Comparison with Similar Compounds
Similar Compounds
- cis-3-Methylcyclohexanol
- trans-3-Methylcyclohexanol
- 3-Methoxycyclohexanone
Comparison
- cis-3-Methoxycyclohexanol vs. cis-3-Methylcyclohexanol : While both compounds have similar cyclohexanol structures, the presence of a methoxy group in this compound imparts different chemical properties and reactivity compared to the methyl group in cis-3-Methylcyclohexanol.
- This compound vs. trans-3-Methylcyclohexanol : The cis and trans isomers differ in their spatial arrangement, leading to different physical and chemical properties. The cis isomer is generally more reactive in certain chemical reactions.
- This compound vs. 3-Methoxycyclohexanone : The key difference lies in the functional groups; the hydroxyl group in this compound makes it more reactive in oxidation and reduction reactions compared to the ketone group in 3-Methoxycyclohexanone .
Properties
IUPAC Name |
(1S,3R)-3-methoxycyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-9-7-4-2-3-6(8)5-7/h6-8H,2-5H2,1H3/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRGBAYCAUTVKN-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCC[C@@H](C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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